

# An In-depth Technical Guide to Ethyl 3-oxooctanoate

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## Compound of Interest

Compound Name: Ethyl 3-oxooctanoate

Cat. No.: B178416

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This technical guide provides a comprehensive overview of **Ethyl 3-oxooctanoate**, including its chemical identifiers, properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identifiers and Properties

**Ethyl 3-oxooctanoate** is a  $\beta$ -keto ester, a class of organic compounds characterized by a ketone functional group at the  $\beta$ -position relative to an ester group. These compounds are valuable intermediates in organic synthesis.

Table 1: Chemical Identifiers for **Ethyl 3-oxooctanoate**[\[1\]](#)

Identifier	Value
CAS Number	10488-95-6
PubChem CID	4593087
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
IUPAC Name	ethyl 3-oxooctanoate
InChI	InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3
InChIKey	YGRJFGCEOYRREO-UHFFFAOYSA-N
SMILES	<chem>CCCCC(=O)CC(=O)OCC</chem>
Synonyms	3-Oxo-octanoic acid ethyl ester

#### Physical and Chemical Properties:

While specific experimental data for **Ethyl 3-oxooctanoate** is not extensively documented in publicly available literature, its properties can be inferred from data on homologous  $\beta$ -keto esters. It is expected to be a colorless to pale yellow liquid with a fruity odor.

#### Safety Information:

Based on GHS classifications for similar compounds, **Ethyl 3-oxooctanoate** is expected to cause skin and serious eye irritation and may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment should be used when handling this compound.

## Experimental Protocols

Detailed experimental protocols specifically for **Ethyl 3-oxooctanoate** are not readily available. However, the following procedures for synthesis, purification, and analysis are based on established methods for analogous  $\beta$ -keto esters, such as Ethyl 3-oxoheptanoate, and provide a strong framework for working with **Ethyl 3-oxooctanoate**.<sup>[2][3]</sup>

### 2.1. Synthesis via Claisen Condensation

The Claisen condensation is a common method for the synthesis of  $\beta$ -keto esters.<sup>[4][5][6]</sup> This reaction involves the base-catalyzed condensation of two ester molecules. For the synthesis of **Ethyl 3-oxooctanoate**, ethyl hexanoate and ethyl acetate would be the typical starting materials. To favor the desired cross-condensation product, it is advantageous to use a non-enolizable ester as one of the components or to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester.<sup>[2][7]</sup>

#### Materials:

- Ethyl hexanoate
- Ethyl acetate
- Sodium ethoxide (or a stronger base like LDA)
- Anhydrous ethanol (or anhydrous THF if using LDA)
- Dilute hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

#### Procedure:

- **Base Preparation:** A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
- **Enolate Formation:** A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is often the least selective, as both esters can form enolates.
- **Condensation:** The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reaction.

- **Work-up:** The reaction is quenched by the addition of a dilute acid (e.g., HCl). The organic layer is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of different  $\beta$ -keto esters, requires purification.

## 2.2. Purification

Purification of  $\beta$ -keto esters can be challenging due to the presence of side products from self-condensation. Fractional distillation under reduced pressure is a common method for separating the desired product.[8] Column chromatography on silica gel can also be employed for higher purity.[2]

Procedure for Fractional Distillation:

- The crude reaction mixture is transferred to a distillation flask.
- The apparatus is set up for fractional distillation under vacuum.
- The mixture is heated, and fractions are collected based on their boiling points. The boiling point of **Ethyl 3-oxooctanoate** will be slightly higher than that of related, smaller  $\beta$ -keto esters.

## 2.3. Analytical Characterization

The structure and purity of the synthesized **Ethyl 3-oxooctanoate** can be confirmed using various analytical techniques.

### 2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)[9][10][11]

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of volatile compounds like **Ethyl 3-oxooctanoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

- Capillary column (e.g., DB-5MS).

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.

Expected MS Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Ethyl 3-oxooctanoate** (186.25 g/mol ) and characteristic fragmentation patterns for a  $\beta$ -keto ester.

### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13]

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of the compound. The spectra of  $\beta$ -keto esters are often complicated by the presence of keto-enol tautomerism.[2]

Sample Preparation:

- Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

Expected  $^1\text{H}$  NMR Signals (for the keto tautomer):

- A triplet corresponding to the methyl protons of the ethyl group.
- A quartet corresponding to the methylene protons of the ethyl group.
- A singlet for the methylene protons between the two carbonyl groups.
- A triplet for the terminal methyl group of the hexanoyl chain.
- Multiplets for the other methylene groups of the hexanoyl chain.

Expected  $^{13}\text{C}$  NMR Signals (for the keto tautomer):

- Two signals in the carbonyl region (one for the ketone and one for the ester).
- A signal for the O-CH<sub>2</sub> of the ethyl group.
- A signal for the active methylene carbon.
- Signals for the carbons of the hexanoyl chain.
- A signal for the methyl carbon of the ethyl group.

## Biological Context: Metabolic Pathway of Octanoic Acid

While no specific signaling pathways involving **Ethyl 3-oxooctanoate** have been identified, its structure is closely related to octanoic acid, a medium-chain fatty acid. Octanoic acid is known to be metabolized in the brain and can influence neurotransmitter synthesis.[14][15] The following diagram illustrates a simplified metabolic pathway of octanoic acid, providing a plausible biological context for the relevance of an octanoate derivative.



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Metabolic fate of octanoic acid in astrocytes and neurons.

This pathway illustrates how octanoic acid can be taken up by astrocytes and metabolized through β-oxidation to produce acetyl-CoA, which enters the TCA cycle.[14] An intermediate of the TCA cycle, α-ketoglutarate, can be converted to glutamate and then to glutamine. This glutamine can be transported to neurons, where it serves as a precursor for the synthesis of the inhibitory neurotransmitter GABA.[14] This highlights a potential mechanism by which

medium-chain fatty acids and their derivatives could exert effects on the central nervous system.

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